Cas no 83982-69-8 (Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-chlorophenyl)-)

Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-chlorophenyl)- structure
83982-69-8 structure
Product name:Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-chlorophenyl)-
CAS No:83982-69-8
MF:C21H14NOCl
MW:331.79496
CID:668114
PubChem ID:71414766

Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-chlorophenyl)-
    • 2-(2-chlorophenyl)-5-(4-phenylphenyl)-1,3-oxazole
    • 5-([1,1'-Biphenyl]-4-yl)-2-(2-chlorophenyl)-1,3-oxazole
    • DTXSID80834204
    • 83982-69-8
    • Inchi: InChI=1S/C21H14ClNO/c22-19-9-5-4-8-18(19)21-23-14-20(24-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H
    • InChI Key: ASUGWOCMKLCKFF-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=CC=C4Cl

Computed Properties

  • Exact Mass: 331.0763918g/mol
  • Monoisotopic Mass: 331.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 6.9

Oxazole, 5-[1,1'-biphenyl]-4-yl-2-(2-chlorophenyl)- Related Literature

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.100kes.com/en
BIOOKE MICROELECTRONICS CO.,LTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.atkchemical.com/
atkchemica
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd